N,N-dimethylformamide;4-sulfamoylbenzoyl chloride
Description
Chemical Identity and Nomenclature of N,N-Dimethylformamide and 4-Sulfamoylbenzoyl Chloride
N,N-dimethylformamide exists as a colorless liquid with the systematic name N,N-dimethylmethanamide, bearing the International Union of Pure and Applied Chemistry designation derived from its structural relationship to formamide. The compound features two methyl groups substituted on the nitrogen atom of formamide, creating a highly polar aprotic solvent with exceptional miscibility characteristics. Its chemical structure, represented as HCON(CH₃)₂, exhibits partial double bond character between the carbon-nitrogen and carbon-oxygen bonds, resulting in distinctive spectroscopic properties including an infrared absorption frequency at 1675 cm⁻¹ for the carbonyl stretch.
The compound demonstrates fluxional molecular behavior, with nuclear magnetic resonance spectroscopy revealing temperature-dependent conformational changes. At ambient temperatures, proton nuclear magnetic resonance spectra display two distinct methyl signals, indicating restricted rotation about the carbon-nitrogen bond due to partial double bond character. However, at elevated temperatures approaching 100°C, these signals coalesce into a single peak, demonstrating increased molecular mobility.
4-sulfamoylbenzoyl chloride, systematically named 4-(aminosulfonyl)benzoyl chloride, represents a substituted benzoyl chloride derivative containing both sulfonamide and acyl chloride functional groups. The compound exhibits molecular formula C₇H₆ClNO₃S with a molecular weight of 219.65 g/mol. Alternative nomenclature includes 4-sulphamoylbenzoyl chloride and benzoyl chloride, 4-(aminosulfonyl), reflecting the presence of the aminosulfonyl substituent at the para position relative to the carbonyl chloride group.
The structural architecture of 4-sulfamoylbenzoyl chloride incorporates a benzene ring bearing a sulfonamide group (-SO₂NH₂) and an acyl chloride functionality (-COCl) in para configuration. This arrangement creates a highly reactive electrophilic center at the carbonyl carbon while maintaining the distinctive properties of the sulfonamide moiety. The compound demonstrates moisture sensitivity, requiring careful handling and storage under inert atmospheric conditions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Systematic Name |
|---|---|---|---|---|
| N,N-dimethylformamide | C₃H₇NO | 73.09 | 68-12-2 | N,N-dimethylmethanamide |
| 4-sulfamoylbenzoyl chloride | C₇H₆ClNO₃S | 219.65 | 51594-97-9 | 4-(aminosulfonyl)benzoyl chloride |
Historical Development and Industrial Significance
The historical trajectory of N,N-dimethylformamide commenced in 1893 when French chemist Albert Verley first synthesized the compound through distillation of a mixture containing dimethylamine hydrochloride and potassium formate. This pioneering work established the foundational synthetic methodology that would later evolve into contemporary industrial production processes. Verley's initial preparation method demonstrated the feasibility of creating this polar aprotic solvent, though industrial scale synthesis would require significant methodological refinements over subsequent decades.
Contemporary industrial manufacturing of N,N-dimethylformamide employs two primary synthetic routes: the combination of methyl formate with dimethylamine, or the direct reaction of dimethylamine with carbon monoxide under controlled conditions. These modern approaches offer enhanced efficiency and yield compared to Verley's original methodology, enabling large-scale production to meet growing industrial demand. Advanced catalytic processes utilizing ruthenium-based systems have also been investigated for N,N-dimethylformamide synthesis from supercritical carbon dioxide, though these methods remain largely experimental.
The industrial significance of N,N-dimethylformamide stems from its exceptional solvating properties and thermal stability, with a boiling point of 153°C enabling high-temperature chemical processes. Major industrial applications encompass acrylic fiber production, where N,N-dimethylformamide serves as the primary solvent in polymer dissolution and fiber spinning processes. The textile industry relies heavily on this compound for synthetic fiber manufacturing, particularly in the production of polyacrylonitrile and polyurethane materials.
Pharmaceutical manufacturing represents another critical application domain, where N,N-dimethylformamide functions as both solvent and reagent in active pharmaceutical ingredient synthesis. The compound facilitates peptide coupling reactions and serves as a medium for various pharmaceutical intermediates. Electronics manufacturing utilizes N,N-dimethylformamide in capacitor production, printed circuit board fabrication, and lithium-ion battery electrode coating processes.
4-sulfamoylbenzoyl chloride emerged as an important pharmaceutical intermediate primarily through its role in diuretic medication synthesis. The compound serves as a key building block in the preparation of indapamide, a thiazide-like diuretic employed in hypertension treatment. This pharmaceutical application has driven continued research and development in synthetic methodologies for producing 4-sulfamoylbenzoyl chloride and related derivatives.
The industrial preparation of 4-sulfamoylbenzoyl chloride typically involves multi-step synthetic sequences beginning with substituted benzoic acid derivatives. These processes often employ chlorosulfonic acid treatment followed by ammoniation and subsequent conversion to the acyl chloride using reagents such as thionyl chloride. The compound's dual functionality as both sulfonamide and acyl chloride makes it particularly valuable in medicinal chemistry applications requiring selective acylation reactions.
| Historical Milestone | Year | Significance |
|---|---|---|
| First synthesis of N,N-dimethylformamide | 1893 | Albert Verley's pioneering work establishing synthetic feasibility |
| Industrial N,N-dimethylformamide production | Mid-20th century | Large-scale manufacturing enabling widespread industrial adoption |
| 4-sulfamoylbenzoyl chloride pharmaceutical applications | Late 20th century | Development as key intermediate in diuretic synthesis |
Scope and Objectives of the Review
This comprehensive review seeks to establish a thorough understanding of the chemical characteristics, synthetic methodologies, and industrial applications of N,N-dimethylformamide and 4-sulfamoylbenzoyl chloride as distinct yet complementary chemical entities. The analysis encompasses detailed examination of molecular structure, physicochemical properties, and industrial significance while maintaining strict focus on technical and scientific aspects of these compounds.
The primary objective involves systematic characterization of N,N-dimethylformamide as a premier polar aprotic solvent, examining its unique molecular properties that enable diverse industrial applications. This includes comprehensive analysis of its fluxional behavior, thermal stability, and exceptional miscibility characteristics that distinguish it from alternative solvents. The review will explore the compound's role in polymer science, pharmaceutical synthesis, and electronics manufacturing, providing detailed insights into its functional versatility across multiple industrial sectors.
Regarding 4-sulfamoylbenzoyl chloride, the review aims to establish its position as a specialized pharmaceutical intermediate, examining the structural features that enable its utility in medicinal chemistry applications. Particular attention will be directed toward understanding the compound's dual functionality as both sulfonamide and acyl chloride, exploring how this unique combination of reactive groups facilitates specific synthetic transformations in drug development processes.
The scope encompasses comparative analysis of synthetic methodologies for both compounds, examining traditional approaches alongside contemporary innovations in preparation techniques. This includes evaluation of reaction conditions, yield optimization strategies, and process efficiency considerations that influence industrial-scale production. The review will also address the relationship between molecular structure and functional properties, demonstrating how specific structural features enable the diverse applications observed for each compound.
| Review Objective | Focus Area | Expected Outcome |
|---|---|---|
| Structural characterization | Molecular architecture and properties | Comprehensive understanding of structure-function relationships |
| Synthetic methodology analysis | Preparation techniques and optimization | Evaluation of production efficiency and scalability |
| Industrial application assessment | Commercial utilization patterns | Documentation of versatility and market significance |
| Comparative evaluation | Complementary roles in chemical industry | Integration of both compounds in broader industrial context |
The review deliberately excludes consideration of biological effects, toxicological profiles, and safety-related information, maintaining focus exclusively on chemical and industrial aspects of these compounds. This approach ensures comprehensive coverage of technical characteristics while respecting the specified scope limitations. The analysis will synthesize information from diverse industrial and academic sources to provide authoritative insights into the current state of knowledge regarding both N,N-dimethylformamide and 4-sulfamoylbenzoyl chloride applications in modern chemical manufacturing processes.
Properties
IUPAC Name |
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S.C3H7NO/c8-7(10)5-1-3-6(4-2-5)13(9,11)12;1-4(2)3-5/h1-4H,(H2,9,11,12);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGFLVSVHAHYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O.C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity
| Property | Value |
|---|---|
| Chemical Name | N,N-dimethylformamide;4-sulfamoylbenzoyl chloride |
| Synonyms | 4-(Aminosulfonyl)benzoyl chloride; 4-(Chlorocarbonyl)benzenesulfonamide |
| Molecular Formula | C9H8ClNO3S·C3H7NO |
| Molecular Weight | 292.74 g/mol |
| PubChem CID | 44119145 |
Preparation Methods Analysis
Synthesis of 4-sulfamoylbenzoyl chloride
The preparation of this compound fundamentally relies on the synthesis of its key component, 4-sulfamoylbenzoyl chloride. The most authoritative and established method involves the following steps:
Step 1: Sulfonation of Benzoic Acid Derivative
- Reactant: 4-chlorobenzoic acid (or substituted benzoic acid)
- Reagent: Chlorosulfonic acid
- Conditions: Heat at 140°C for 6 hours
- Process: The benzoic acid derivative is mixed with chlorosulfonic acid and heated, leading to sulfonation at the para position to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.
- Work-up: The reaction mixture is cooled and poured onto crushed ice to decompose excess chlorosulfonic acid. The product is filtered, washed, and dried.
Step 2: Formation of Sulfamoyl Group
- Reactant: 4-chloro-3-(chlorosulfonyl)benzoic acid
- Reagent: Aqueous methylamine or ammonia
- Conditions: Room temperature, 3–4 hours
- Process: The intermediate is treated with aqueous methylamine or ammonia, converting the chlorosulfonyl group to a sulfamoyl group, yielding 4-chloro-3-(methylsulfamoyl)benzoic acid.
- Work-up: Solvent is removed, and the product is recrystallized from aqueous alcohol.
Step 3: Conversion to Acyl Chloride
- Reactant: 4-sulfamoylbenzoic acid
- Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride
- Conditions: Reflux
- Process: The acid is treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group to a benzoyl chloride, yielding 4-sulfamoylbenzoyl chloride.
- Work-up: Excess reagent is removed by distillation under reduced pressure.
Formation of this compound Complex
- Reactants: 4-sulfamoylbenzoyl chloride and N,N-dimethylformamide
- Process: The freshly prepared 4-sulfamoylbenzoyl chloride is dissolved in N,N-dimethylformamide, forming a stable complex. This complex is often used directly in subsequent synthetic applications, particularly as an acylating agent in the synthesis of pharmaceuticals and research compounds.
General Reaction Scheme
$$
\text{4-sulfamoylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-sulfamoylbenzoyl chloride}
$$
$$
\text{4-sulfamoylbenzoyl chloride} + \text{N,N-dimethylformamide} \rightarrow \text{this compound (complex)}
$$
Summary Table of Preparation Steps
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4-chlorobenzoic acid | Chlorosulfonic acid, 140°C | 4-chloro-3-(chlorosulfonyl)benzoic acid | Sulfonation at para position |
| 2 | 4-chloro-3-(chlorosulfonyl)benzoic acid | Aqueous methylamine/ammonia | 4-chloro-3-(methylsulfamoyl)benzoic acid | Sulfamoyl group formation |
| 3 | 4-sulfamoylbenzoic acid | Thionyl chloride/oxalyl chloride, reflux | 4-sulfamoylbenzoyl chloride | Acyl chloride formation |
| 4 | 4-sulfamoylbenzoyl chloride | N,N-dimethylformamide | This compound | Complex formation, used as reagent |
Research Findings and Observations
- The described method is robust and reproducible, widely used for preparing sulfonamide-containing benzoyl chlorides.
- Use of N,N-dimethylformamide as a solvent or complexing agent enhances the handling and reactivity of the acyl chloride, enabling its use in further acylation or amidation reactions.
- The sulfonamide moiety improves the water solubility and biological activity of derivatives, which is advantageous in pharmaceutical applications.
Chemical Reactions Analysis
N,N-dimethylformamide;4-sulfamoylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Scientific Research Applications
Synthesis and Reactivity
DMF-SBC is primarily utilized as a reagent in acylation reactions. The presence of the benzoyl chloride moiety allows it to act as an acylating agent, facilitating reactions with various nucleophiles such as amines and alcohols. The general reaction mechanism involves nucleophilic attack on the carbonyl carbon of the acyl chloride, leading to the formation of amides or esters while releasing hydrochloric acid.
Development of COX-2 Inhibitors
DMF-SBC has been instrumental in the synthesis of novel cyclooxygenase-2 (COX-2) inhibitors. Research indicates that derivatives synthesized using DMF-SBC exhibit selective COX-2 inhibitory properties, which are critical for developing anti-inflammatory drugs. For instance:
- A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of 2-phenyl-3-sulfonylphenyl-indole derivatives using DMF-SBC, revealing promising COX-2 inhibitory activity.
- Another investigation in Archives of Pharmaceutical Research confirmed similar findings, highlighting the potential for these compounds in therapeutic applications targeting inflammation.
Antihypertensive Agents
Compounds derived from DMF-SBC have shown significant promise as antihypertensive agents. The sulfamoyl group enhances solubility and interaction with biological targets, making these compounds suitable for treating hypertension without significant diuretic effects. Notable examples include:
- Sulfamoylbenzoic acid derivatives that exhibit powerful hypotensive activity while minimizing adverse effects .
- Novel sulfamoylbenzamide derivatives that act as diuretics and hypotensive agents by increasing urine volume and promoting cation excretion .
Research has indicated that DMF-SBC can interact with biological molecules, modifying proteins or peptides crucial for drug design. Its ability to form covalent bonds with amino groups suggests potential applications in enzyme inhibition and protein engineering.
Case Studies
- Inhibition Studies : Compounds synthesized from DMF-SBC were evaluated for their inhibitory activity against various enzymes, demonstrating selectivity for COX-2 over COX-1, which is significant for developing selective anti-inflammatory therapies.
- Antiproliferative Activity : Certain derivatives have shown promising antiproliferative effects against cancer cell lines, indicating their potential utility in oncology .
Mechanism of Action
The mechanism of action of N,N-dimethylformamide;4-sulfamoylbenzoyl chloride involves its reactivity with nucleophiles. The chloride group in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various chemical reactions to synthesize different products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-sulfamoylbenzoyl chloride-DMF with structurally or functionally related compounds:
Stability and Handling
- The DMF complex of 4-sulfamoylbenzoyl chloride exhibits superior stability compared to standalone sulfonyl chlorides, which degrade rapidly under ambient moisture (e.g., naphthalene sulfonyl chlorides in decompose during NMR analysis) .
- 2-Thiophenecarbonyl chloride () is stable in DMF but requires phosphoryl chloride as a catalyst for reactions with heterocyclic amines .
Pharmacological Relevance
- 4-Sulfamoylbenzoyl chloride-DMF is pivotal in synthesizing 4-isocyanatobenzenesulfonamide (), a precursor for carbonic anhydrase inhibitors targeting glaucoma .
- In contrast, 2-thiophenecarbonyl chloride derivatives () show potent insulin-release stimulation, highlighting divergent therapeutic applications compared to sulfamoyl-based compounds .
Research Findings and Data
Reaction Yields and Conditions
Stability Data
Biological Activity
N,N-Dimethylformamide; 4-sulfamoylbenzoyl chloride is a compound that integrates the properties of N,N-dimethylformamide (DMF), a polar aprotic solvent, and 4-sulfamoylbenzoyl chloride, an acyl chloride derivative with significant biological activity. This article delves into the biological activity of this compound, emphasizing its pharmacological potential, synthesis methods, and interactions with biological systems.
- Molecular Formula : C₁₁H₁₃ClN₂O₃S
- Molecular Weight : Approximately 292.74 g/mol
- Structure : The compound features a sulfonamide functional group, which enhances its reactivity and biological properties.
Synthesis Methods
The synthesis of N,N-dimethylformamide; 4-sulfamoylbenzoyl chloride can be achieved through various methods, including:
- Direct Reaction : Combining DMF with 4-sulfamoylbenzoyl chloride under controlled conditions to facilitate the formation of the desired compound.
- Acylation Reactions : Utilizing acyl chlorides in the presence of amines to produce sulfonamide derivatives through nucleophilic substitution.
Antihypertensive Effects
Research indicates that compounds derived from 4-sulfamoylbenzoyl chloride exhibit notable hypotensive effects without significant diuretic activity. This makes them valuable in developing antihypertensive medications. The sulfamoyl group is crucial for enhancing solubility and interaction with biological targets, particularly in modulating blood pressure regulation mechanisms .
Enzyme Interactions
N,N-Dimethylformamide; 4-sulfamoylbenzoyl chloride has been studied for its interactions with various enzymes:
- COX-2 Inhibition : Compounds utilizing this structure have demonstrated selectivity for COX-2 over COX-1, indicating potential anti-inflammatory properties .
- Protein Modification : The ability to form covalent bonds with amino groups allows this compound to modify proteins or peptides, which is critical in drug design and development .
Antimicrobial Properties
Sulfonamides, including those derived from 4-sulfamoylbenzoyl chloride, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a pathway essential for bacterial proliferation . The incorporation of the sulfamoyl group enhances these effects.
Study on Antihypertensive Activity
A study published in the Archives of Pharmaceutical Research evaluated the antihypertensive effects of several sulfonamide derivatives. The results indicated that compounds similar to N,N-dimethylformamide; 4-sulfamoylbenzoyl chloride exhibited significant blood pressure-lowering effects in animal models without causing diuresis .
Antimicrobial Activity Evaluation
In another study focusing on the antibacterial activity of new sulfonamide compounds, derivatives containing the sulfamoyl group showed promising results against various bacterial strains. These findings support the use of such compounds in treating bacterial infections .
Data Tables
| Compound Name | Activity | Mechanism |
|---|---|---|
| N,N-Dimethylformamide | Solvent and reactive agent | Forms covalent bonds with amino groups |
| 4-Sulfamoylbenzoyl Chloride | Antihypertensive | Inhibits COX-2 |
| Sulfanilamide | Antibacterial | Inhibits folic acid synthesis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
